molecular formula C19H19N3O4S2 B2925878 4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-76-2

4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2925878
CAS No.: 1002483-76-2
M. Wt: 417.5
InChI Key: LYGIGYVQRFKQOO-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those related to "4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide," shows their potential antimicrobial activity against various bacteria and fungi. The structure of these compounds was confirmed through analytical and spectral studies, showcasing their relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Synthetic Applications and Metalation

A comprehensive account highlights the vast possibilities inherent in arylsulfonamides, including "this compound," using Directed ortho Metalation (DoM) methodology. This research delineates the role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) and explores its applications in heterocyclic synthesis, revealing its importance in the field of synthetic chemistry (Familoni, 2002).

Biological Potential of Schiff Bases

Studies on sulfonamide hybrid Schiff bases of anthranilic acid, including derivatives of "this compound," have shown their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies were carried out to demonstrate putative binding modes, indicating these compounds' potential in treating diseases related to enzyme dysfunction (Kausar et al., 2019).

Endothelin Antagonism

Research on biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, which likely includes structural analogs of "this compound," has contributed to identifying compounds with improved binding and functional activity. Such studies highlight the compound's potential applications in cardiovascular diseases and other conditions influenced by endothelin activity (Murugesan et al., 1998).

Properties

IUPAC Name

4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-14-7-9-17(10-8-14)28(25,26)22-16-6-4-5-15(13-16)18-11-12-19(21-20-18)27(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGIGYVQRFKQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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